4-Fluorobutanenitrile
Overview
Description
4-Fluorobutanenitrile is an organic compound with the molecular formula C4H6FN. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of a fluorine atom attached to the fourth carbon of a butanenitrile chain. This structural feature imparts unique chemical properties to the compound, making it valuable in both research and industrial applications.
Mechanism of Action
Target of Action
Butyronitrile, 4-fluoro- is a type of fluorinated heterocycle . Fluorinated heterocycles are main components of many marketed drugs, with 20% of anticancer and antibiotic drugs containing fluorine atoms . The primary targets of these compounds are often cancerous or infectious cells .
Mode of Action
It is known that fluorinated heterocycles can interact with their targets in various ways, often depending on the specific structure of the compound and the presence of electron-donating or electron-withdrawing substituents .
Biochemical Pathways
It has been reported that fluorinated heterocycles can affect both in vivo and in vitro anticancer and antimicrobial activities . The specific pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
The result of the action of Butyronitrile, 4-fluoro- can vary depending on the specific targets and mode of action. In some cases, fluorinated heterocycles have been found to have activities that are almost equal to or exceed the potency of reference drugs . They often show a promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
Biochemical Analysis
Biochemical Properties
Butyronitrile, 4-fluoro- is structurally similar to known synthetic cannabinoids . It is a potential metabolite of 4-fluoro MDMB-BUTICA
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Butyronitrile, 4-fluoro- vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that it may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobutanenitrile can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-fluoropropane with sodium cyanide. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the cyanide ion, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-fluorobutylamine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 4-hydroxybutanenitrile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 4-Fluorobutanoic acid.
Reduction: 4-Fluorobutylamine.
Substitution: 4-Hydroxybutanenitrile.
Scientific Research Applications
4-Fluorobutanenitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of fluorine chemistry and its effects on molecular properties.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving nitriles.
Medicine: Research into potential pharmaceutical applications includes the development of novel drugs and therapeutic agents.
Industry: this compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Butanenitrile: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Chlorobutanenitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
4-Bromobutanenitrile: Similar structure but with a bromine atom, affecting its chemical behavior and uses.
Uniqueness of 4-Fluorobutanenitrile: The presence of the fluorine atom in this compound imparts unique properties such as increased electronegativity and altered reactivity compared to its analogs. This makes it particularly valuable in research and industrial applications where specific chemical behaviors are desired .
Properties
IUPAC Name |
4-fluorobutanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN/c5-3-1-2-4-6/h1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJJRAPZCRYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193680 | |
Record name | Butyronitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-83-0 | |
Record name | Butyronitrile, 4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyronitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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